

An In-depth Technical Guide to Ethyl 3-oxooctanoate

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Compound of Interest

Compound Name: *Ethyl 3-oxooctanoate*

Cat. No.: *B178416*

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This technical guide provides a comprehensive overview of **Ethyl 3-oxooctanoate**, including its chemical identifiers, properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers and Properties

Ethyl 3-oxooctanoate is a β -keto ester, a class of organic compounds characterized by a ketone functional group at the β -position relative to an ester group. These compounds are valuable intermediates in organic synthesis.

Table 1: Chemical Identifiers for **Ethyl 3-oxooctanoate**^[1]

Identifier	Value
CAS Number	10488-95-6
PubChem CID	4593087
Molecular Formula	C10H18O3
Molecular Weight	186.25 g/mol
IUPAC Name	ethyl 3-oxooctanoate
InChI	InChI=1S/C10H18O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h3-8H2,1-2H3
InChIKey	YGRJFGCEOYRREO-UHFFFAOYSA-N
SMILES	CCCCCC(=O)CC(=O)OCC
Synonyms	3-Oxo-octanoic acid ethyl ester

Physical and Chemical Properties:

While specific experimental data for **Ethyl 3-oxooctanoate** is not extensively documented in publicly available literature, its properties can be inferred from data on homologous β -keto esters. It is expected to be a colorless to pale yellow liquid with a fruity odor.

Safety Information:

Based on GHS classifications for similar compounds, **Ethyl 3-oxooctanoate** is expected to cause skin and serious eye irritation and may cause respiratory irritation.^[1] Appropriate personal protective equipment should be used when handling this compound.

Experimental Protocols

Detailed experimental protocols specifically for **Ethyl 3-oxooctanoate** are not readily available. However, the following procedures for synthesis, purification, and analysis are based on established methods for analogous β -keto esters, such as Ethyl 3-oxoheptanoate, and provide a strong framework for working with **Ethyl 3-oxooctanoate**.^{[2][3]}

2.1. Synthesis via Claisen Condensation

The Claisen condensation is a common method for the synthesis of β -keto esters.^{[4][5][6]} This reaction involves the base-catalyzed condensation of two ester molecules. For the synthesis of **Ethyl 3-oxooctanoate**, ethyl hexanoate and ethyl acetate would be the typical starting materials. To favor the desired cross-condensation product, it is advantageous to use a non-enolizable ester as one of the components or to use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of one ester.^{[2][7]}

Materials:

- Ethyl hexanoate
- Ethyl acetate
- Sodium ethoxide (or a stronger base like LDA)
- Anhydrous ethanol (or anhydrous THF if using LDA)
- Dilute hydrochloric acid
- Diethyl ether
- Anhydrous magnesium sulfate
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

- **Base Preparation:** A solution of sodium ethoxide is prepared in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).
- **Enolate Formation:** A mixture of ethyl hexanoate and ethyl acetate is added dropwise to the cooled sodium ethoxide solution. This step is often the least selective, as both esters can form enolates.
- **Condensation:** The reaction mixture is allowed to warm to room temperature and stirred for several hours to facilitate the condensation reaction.

- Work-up: The reaction is quenched by the addition of a dilute acid (e.g., HCl). The organic layer is extracted with diethyl ether, washed with brine, and dried over anhydrous magnesium sulfate.
- Purification: The solvent is removed under reduced pressure. The resulting crude product, which will be a mixture of different β -keto esters, requires purification.

2.2. Purification

Purification of β -keto esters can be challenging due to the presence of side products from self-condensation. Fractional distillation under reduced pressure is a common method for separating the desired product.^[8] Column chromatography on silica gel can also be employed for higher purity.^[2]

Procedure for Fractional Distillation:

- The crude reaction mixture is transferred to a distillation flask.
- The apparatus is set up for fractional distillation under vacuum.
- The mixture is heated, and fractions are collected based on their boiling points. The boiling point of **Ethyl 3-oxooctanoate** will be slightly higher than that of related, smaller β -keto esters.

2.3. Analytical Characterization

The structure and purity of the synthesized **Ethyl 3-oxooctanoate** can be confirmed using various analytical techniques.

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)^{[9][10][11]}

GC-MS is a powerful tool for assessing the purity and confirming the molecular weight of volatile compounds like **Ethyl 3-oxooctanoate**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.

- Capillary column (e.g., DB-5MS).

Typical GC Conditions:

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.

Expected MS Data: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **Ethyl 3-oxooctanoate** (186.25 g/mol) and characteristic fragmentation patterns for a β -keto ester.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy[12][13]

^1H and ^{13}C NMR spectroscopy are essential for the structural elucidation of the compound. The spectra of β -keto esters are often complicated by the presence of keto-enol tautomerism.[2]

Sample Preparation:

- Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.

Expected ^1H NMR Signals (for the keto tautomer):

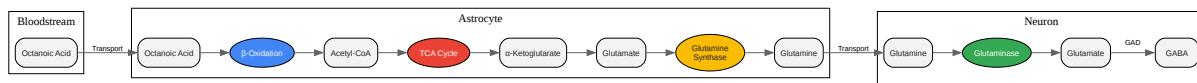
- A triplet corresponding to the methyl protons of the ethyl group.
- A quartet corresponding to the methylene protons of the ethyl group.
- A singlet for the methylene protons between the two carbonyl groups.
- A triplet for the terminal methyl group of the hexanoyl chain.
- Multiplets for the other methylene groups of the hexanoyl chain.

Expected ^{13}C NMR Signals (for the keto tautomer):

- Two signals in the carbonyl region (one for the ketone and one for the ester).
- A signal for the O-CH₂ of the ethyl group.
- A signal for the active methylene carbon.
- Signals for the carbons of the hexanoyl chain.
- A signal for the methyl carbon of the ethyl group.

Biological Context: Metabolic Pathway of Octanoic Acid

While no specific signaling pathways involving **Ethyl 3-oxooctanoate** have been identified, its structure is closely related to octanoic acid, a medium-chain fatty acid. Octanoic acid is known to be metabolized in the brain and can influence neurotransmitter synthesis.^{[14][15]} The following diagram illustrates a simplified metabolic pathway of octanoic acid, providing a plausible biological context for the relevance of an octanoate derivative.



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Metabolic fate of octanoic acid in astrocytes and neurons.

This pathway illustrates how octanoic acid can be taken up by astrocytes and metabolized through β -oxidation to produce acetyl-CoA, which enters the TCA cycle.^[14] An intermediate of the TCA cycle, α -ketoglutarate, can be converted to glutamate and then to glutamine. This glutamine can be transported to neurons, where it serves as a precursor for the synthesis of the inhibitory neurotransmitter GABA.^[14] This highlights a potential mechanism by which

medium-chain fatty acids and their derivatives could exert effects on the central nervous system.

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